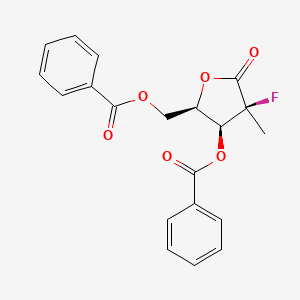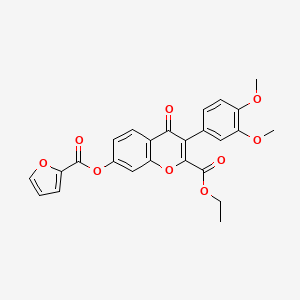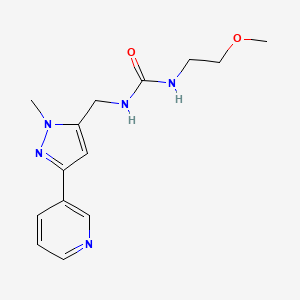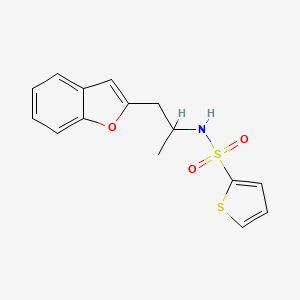
N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide, also known as CMBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CMBS is a benzoxazole derivative that has been studied for its biological and chemical properties. In
Mecanismo De Acción
The mechanism of action of N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide is not fully understood. However, it is believed that N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide inhibits the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide may also inhibit the activity of enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide can inhibit the growth of tumors in mice. N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide in lab experiments is its potential as an anti-tumor agent. N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide has been shown to inhibit the growth of various cancer cells in vitro and in vivo. Another advantage of using N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide in lab experiments is its potential as a building block for the synthesis of novel materials. However, one limitation of using N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide in lab experiments is its low yield in the synthesis process. The overall yield of N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide synthesis is around 50%.
Direcciones Futuras
There are several future directions for the study of N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide. One direction is to further investigate its potential as an anti-tumor agent. More studies are needed to determine the optimal dosage and administration of N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide for cancer treatment. Another direction is to explore its potential as a building block for the synthesis of novel materials. N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide can be modified to create various derivatives that may have different properties. Additionally, more studies are needed to determine the environmental impact of N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide and its potential as a pollutant. Overall, the study of N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide has the potential to lead to new discoveries in various fields.
Métodos De Síntesis
The synthesis of N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide can be achieved through a multi-step process. The first step involves the reaction of 3-methyl-1-butene with cyanogen bromide to form 3-cyanomethyl-2-methylpropionitrile. The second step involves the reaction of 3-cyanomethyl-2-methylpropionitrile with 2-mercaptobenzoxazole to form N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide. The overall yield of this synthesis method is around 50%.
Aplicaciones Científicas De Investigación
N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide has been studied as a potential anti-tumor agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In material science, N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide has been studied as a potential building block for the synthesis of novel materials. In environmental science, N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide has been studied as a potential pollutant that can be removed from water using various methods.
Propiedades
IUPAC Name |
N-(1-cyano-3-methylbutyl)-2-sulfanylidene-3H-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-8(2)5-10(7-15)16-13(18)9-3-4-11-12(6-9)19-14(20)17-11/h3-4,6,8,10H,5H2,1-2H3,(H,16,18)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUGALKUEHKOPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)C1=CC2=C(C=C1)NC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-allyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2642259.png)



![2-{[2-(4-Methoxyanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid](/img/structure/B2642266.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(isoquinolin-5-yl)butanamide](/img/structure/B2642268.png)

![N'-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2642271.png)
![N-(4-(trifluoromethoxy)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2642272.png)
![3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole](/img/structure/B2642273.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2642278.png)
![N-[(6S,7S)-6-hydroxy-5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-yl]prop-2-enamide](/img/structure/B2642279.png)